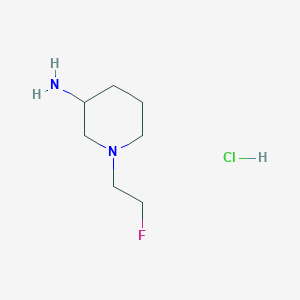

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.ClH/c8-3-5-10-4-1-2-7(9)6-10;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWJZWUETHHSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-14-0 | |

| Record name | 3-Piperidinamine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: N-oxides of the piperidine derivative.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes[][4].

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

Structural Analogues and Their Properties

*Similarity scores (if available) are based on structural and functional overlap with the target compound.

Key Differences and Implications

Aromatic substituents (e.g., 4-fluorobenzyl in CAS 1044769-61-0) increase steric bulk, which could affect receptor binding specificity .

Amine Position :

- The C3-amine in the target compound contrasts with C4-amine derivatives (e.g., 1-(2-Fluoroethyl)piperidin-4-amine diHCl, CAS 605659-03-8). This positional difference may alter interactions with enzymes or receptors, as seen in promethazine (C2-amine) versus pheniramine (C3-amine) antihistamines .

Chirality :

Pharmacological Potential

- Piperidine derivatives with fluorinated alkyl chains (e.g., 3-(2-fluoroethyl)pyrrolidine HCl, CAS 129799-08-2) have shown promise in CNS drug discovery due to their metabolic stability .

- Amide-containing piperidines (e.g., diphenylacetyl chloride derivatives) exhibit antimicrobial and anti-inflammatory activities, suggesting that the target compound’s amine group could be functionalized for similar purposes .

Biological Activity

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is a compound characterized by a piperidine ring with a 2-fluoroethyl substituent and an amino group at the third position. Its molecular formula is with a molecular weight of approximately 219.13 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes:

- A piperidine ring : A six-membered saturated ring containing one nitrogen atom.

- A fluoroethyl group : This substituent can modify the electronic properties of the compound, potentially influencing its biological activity and pharmacokinetics.

The hydrochloride form enhances solubility in water, making it suitable for various applications.

Biological Activity Overview

Research indicates that piperidine derivatives often exhibit significant biological activities, including:

- Anticancer properties

- Neuropharmacological effects

- Inhibition of enzymes related to neurodegenerative diseases

Anticancer Activity

Studies have shown that compounds similar to this compound may possess anticancer properties. For instance, derivatives of piperidine have been evaluated for their cytotoxic effects against various cancer cell lines. A specific study demonstrated that certain piperidine derivatives exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 18 μM, suggesting moderate efficacy against human breast cancer cells. This was comparable to established drugs like Olaparib, which has an IC50 of 57.3 μM .

Mechanistic Insights

Mechanistic studies revealed that this compound could inhibit key enzymes involved in cancer cell proliferation. For example, it was found to enhance the cleavage of PARP1 and increase phosphorylation of H2AX in treated cells, indicating a potential mechanism for inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their structural similarities and biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | 1373503-66-2 | 0.76 | Anticancer activity |

| 4-Fluoropiperidine hydrochloride | 57395-89-8 | 0.66 | Neuropharmacological effects |

| 4-Fluoro-4-methylpiperidine hydrochloride | 1023305-87-4 | 0.59 | Moderate enzyme inhibition |

| Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | 135906-03-5 | 0.81 | Potential CNS activity enhancement |

Q & A

Q. What are the key considerations in synthesizing 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride to ensure high yield and purity?

Methodological Answer:

- Reagent Selection : Use 2-fluoroethyl tosylate as a fluorinating agent, as demonstrated in analogous piperidine derivatization reactions (e.g., coupling with tertiary amines under mild conditions) .

- Reaction Optimization : Maintain a pH-neutral environment (e.g., using triethylamine as a base) to prevent decomposition of the fluoroethyl group. Reaction times should be monitored (e.g., 45 minutes at room temperature) to avoid over-alkylation .

- Purification : Employ column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Fluorination | 2-fluoroethyl tosylate, Et₃N, DMF, rt | 45 min | ~85% |

| Salt Formation | HCl (g) in diethyl ether | 2 h | >90% |

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the fluoroethyl group .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as piperidine derivatives may cause irritation .

- Stability Monitoring : Perform periodic NMR (¹H/¹⁹F) or HPLC analyses to detect decomposition (e.g., free amine or fluoride release) .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column with a pH 6.5 ammonium acetate buffer/acetonitrile gradient (e.g., 95:5 to 60:40 over 20 min) .

- Titration : Quantify free amine content via potentiometric titration with 0.1 M HCl .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the introduction of the fluoroethyl group?

Methodological Answer:

- By-Product Analysis : Common by-products include di-alkylated piperidine or hydrolyzed fluoroethanol. Monitor via LC-MS and adjust stoichiometry (e.g., 1.2 equiv of 2-fluoroethyl tosylate) .

- Solvent Effects : Replace DMF with acetonitrile to reduce nucleophilic side reactions. Add molecular sieves to scavenge water .

- Temperature Control : Conduct reactions at 0–5°C to slow competing pathways while maintaining reactivity .

Case Study :

In a patent-derived protocol, replacing DMF with dichloromethane reduced di-alkylation from 15% to <5% in a related fluoroethylamine synthesis .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

- Batch Consistency : Ensure synthetic batches are >98% pure (via HPLC) and characterized by identical NMR/HRMS profiles .

- Assay Standardization : Use a shared reference standard (e.g., from a peer-reviewed synthesis) across labs. Validate receptor-binding assays with positive controls (e.g., known piperidine-based agonists) .

- Data Reconciliation : Apply multivariate analysis to account for variables like buffer composition (e.g., pH 6.5 vs. 7.4 affecting amine protonation) .

Q. Example Data Contradiction Table :

| Study | Reported IC₅₀ (nM) | Assay Conditions | Likely Cause of Discrepancy |

|---|---|---|---|

| A | 120 ± 15 | pH 7.4, 25°C | Deprotonation reduces bioavailability |

| B | 45 ± 8 | pH 6.5, 37°C | Optimal protonation for target binding |

Q. What methodologies are used to assess the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for hydrochloride salt) .

Q. Stability Profile Table :

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 1, 40°C | Piperidin-3-amine + fluoroethanol | 8 h |

| pH 13, 40°C | N-oxide derivative | 12 h |

| Dry, 25°C | None detected | >6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.